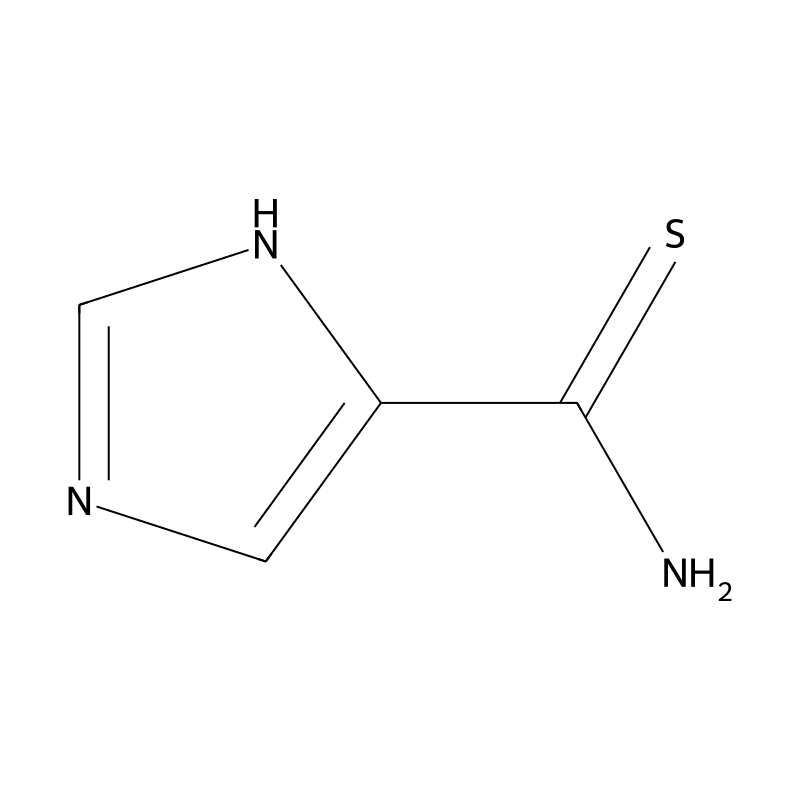

1H-Imidazole-4-carbothioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Imidazole Derivatives

Imidazole and its derivatives have a wide range of applications in various scientific fields . They are particularly important in the following areas:

Medicine: Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . They also act as enzyme inhibitors .

Agriculture: Imidazole derivatives are used as selective plant growth regulators, fungicides, and herbicides .

Industry: Imidazole derivatives have extended applications as ionic liquids and N-heterocyclic carbenes .

For each of these applications, the methods of application or experimental procedures, and the results or outcomes obtained would vary widely depending on the specific goals of the research or industrial process.

Water Treatment: Some imidazole derivatives are used in water treatment processes. They can act as corrosion inhibitors and scale inhibitors, which are particularly useful in industrial water treatment systems .

Material Science: Imidazole derivatives are also used in the field of material science. They can be used in the synthesis of polymers and resins, and they can also be used as curing agents for epoxy resins .

Organometallic Catalysis: Imidazole derivatives have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . Therefore, they play a pivotal role in organometallic catalysis .

Functional Molecules Synthesis: Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .

Preparation of (4 H )-Imidazol-4-ones: (4 H )-Imidazol-4-ones are an important scaffold for a variety of applications, including natural products, medicine, agriculture, and other applications . Over the years, there have been a number of preparations published for the synthesis of imidazol-4-ones .

1H-Imidazole-4-carbothioamide is a sulfur-containing organic compound characterized by the presence of an imidazole ring and a carbothioamide functional group. The imidazole ring, a five-membered aromatic heterocycle, is known for its versatile chemical properties and biological significance. The carbothioamide moiety introduces a thiol group, enhancing the compound's reactivity and potential applications in various fields, including medicinal chemistry and agricultural science.

There is currently no scientific research available on the mechanism of action of 1H-Imidazole-4-carbothioamide.

Due to the lack of specific research on 1H-Imidazole-4-carbothioamide, it is advisable to handle it with caution assuming similar properties to other thioamides. Thioamides can exhibit some toxicity and may be irritants []. Always consult a safety data sheet (SDS) for any unknown compound before handling it in a laboratory setting.

- Nucleophilic substitution reactions: The sulfur atom in the carbothioamide can act as a nucleophile, allowing for reactions with electrophiles.

- Condensation reactions: This compound may react with aldehydes or ketones to form thiazolidine derivatives.

- Reduction reactions: The imidazole ring can be reduced to form different derivatives or substituted products.

These reactions can lead to the synthesis of various derivatives that may exhibit enhanced biological activity or different physicochemical properties.

The biological activity of 1H-Imidazole-4-carbothioamide has been explored in various studies. It has demonstrated:

- Antimicrobial properties: Compounds containing imidazole rings are known for their ability to inhibit bacterial growth.

- Anticancer activity: Research indicates that derivatives of imidazole compounds can exhibit cytotoxic effects against cancer cell lines.

- Enzyme inhibition: Some studies suggest that this compound can inhibit specific enzymes, which could be useful in drug design for treating diseases such as cancer or infections.

Several methods have been developed for synthesizing 1H-Imidazole-4-carbothioamide:

- Direct synthesis from imidazole derivatives: This involves reacting imidazole with carbon disulfide and an amine to form the carbothioamide.

- Multicomponent reactions: These methods often combine different reagents in one pot to yield the desired product efficiently.

- Modification of existing imidazole compounds: Starting from known imidazole derivatives, chemical modifications can introduce the carbothioamide functionality.

These synthesis methods allow for the production of various derivatives with tailored properties for specific applications.

1H-Imidazole-4-carbothioamide finds applications in several areas:

- Pharmaceuticals: Its derivatives are being investigated as potential drugs due to their biological activities, especially in anticancer and antimicrobial therapies.

- Agriculture: Compounds derived from 1H-Imidazole-4-carbothioamide may serve as fungicides or herbicides, contributing to crop protection.

- Material science: The unique properties of imidazole compounds make them suitable for developing new materials with specific functionalities.

Interaction studies involving 1H-Imidazole-4-carbothioamide often focus on its binding affinity with biological targets such as enzymes or receptors. These studies utilize techniques like:

- Molecular docking: To predict how the compound interacts at the molecular level with target proteins.

- In vitro assays: To evaluate the biological effects of the compound on cell lines or isolated enzymes.

Such studies help elucidate the mechanisms through which 1H-Imidazole-4-carbothioamide exerts its biological effects and guide further drug development efforts.

Several compounds share structural similarities with 1H-Imidazole-4-carbothioamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1H-Imidazole-4-carboxamide | Imidazole derivative | Contains a carboxamide group instead of carbothioamide |

| 2-Methyl-1H-imidazole-4-carboxamide | Methyl-substituted imidazole | Exhibits different solubility and reactivity patterns |

| 5-Amino-1H-imidazole-4-carboxamide | Amino-substituted imidazole | Known for significant anticancer activity |

| N-Cyano-1H-imidazole-4-carboxamides | Cyano-substituted imidazoles | Potential fungicidal activity |

These compounds highlight the versatility of the imidazole framework and its ability to participate in diverse

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant